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Compound of Interest

Compound Name: PG-931

Cat. No.: B1139628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different administration schedules for TAK-

931 (simurosertib), a selective inhibitor of cell division cycle 7 (CDC7) kinase, based on

available clinical and preclinical data. The information presented herein is intended to inform

ongoing research and clinical development of this agent.

Executive Summary
TAK-931 is a first-in-class, orally active inhibitor of CDC7 kinase, a key regulator of DNA

replication initiation. Its mechanism of action involves inducing replication stress in cancer cells,

leading to cell cycle arrest and apoptosis. Head-to-head studies, primarily from a Phase I first-

in-human clinical trial (NCT02699749), have evaluated various administration schedules to

optimize the therapeutic window of TAK-931. The findings from this pivotal study, alongside

preclinical data, indicate that intermittent dosing schedules appear to offer a better balance of

safety and efficacy compared to continuous dosing.

Clinical Data: Phase I First-in-Human Study
(NCT02699749)
A Phase I, open-label, dose-escalation study evaluated the safety, tolerability,

pharmacokinetics, and preliminary antitumor activity of TAK-931 in 80 patients with advanced

solid tumors.[1][2][3][4][5][6] The study explored four different administration schedules.
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Comparison of Clinical Administration Schedules

Schedule
Dosing
Regimen

Starting Dose
Maximum
Tolerated Dose
(MTD)

Dose-Limiting
Toxicities
(DLTs)

A

Once daily for 14

days in 21-day

cycles

30 mg 50 mg

Grade 4

neutropenia[1][2]

[3][5]

B

Once or twice

daily for 7 days

on, 7 days off in

28-day cycles

60 mg 100 mg

Grade 3 febrile

neutropenia,

Grade 4

neutropenia[1][2]

[3][5]

D

Continuous once

daily in 21-day

cycles

20 mg
Not Determined

(discontinued)
Not Applicable

E

Once daily for 2

days on, 5 days

off in 21-day

cycles

100 mg
Not Determined

(discontinued)
Not Applicable

Schedules D and E were discontinued before MTD determination due to changes in the

sponsor's development strategy, not as a result of toxicity or lack of efficacy.[4]

Key Findings from the Clinical Study:
Recommended Phase II Dose (RP2D): Based on the overall safety and tolerability profile,

TAK-931 at a dose of 50 mg administered once daily for 14 days in a 21-day cycle (Schedule

A) was selected as the RP2D.[1][2][3][4][5][6]

Safety and Tolerability: The most common treatment-related adverse events were nausea

(60%) and neutropenia (56%).[1][2][3][5] Isolated neutropenia was the most frequent dose-

limiting toxicity.[7]
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Pharmacokinetics: The time to maximum plasma concentration of TAK-931 was

approximately 1-4 hours after oral administration.[1][2][3][5] The mean terminal elimination

half-life was about 5.4 hours.[7]

Preliminary Efficacy: Partial responses were observed in five patients with various advanced

solid tumors.[1][2][3][5]

Preclinical Data
Preclinical studies in mouse xenograft models of human cancers have also compared different

dosing schedules of TAK-931.

Comparison of Preclinical Administration Schedules in a
Pancreatic Patient-Derived Xenograft (PDX) Model
(PHTX-249Pa)

Dosing Regimen Dose Treatment Duration
Tumor Growth
Inhibition (%TGI)
on Day 22

Intermittent

60 mg/kg, twice daily,

3 days on/4 days off

(3 cycles)

21 days 96.6%

Continuous 40 mg/kg, once daily 21 days 68.4%

Continuous 60 mg/kg, once daily 21 days 75.1%

These preclinical findings suggest that intermittent, high-dose administration may lead to more

potent antitumor activity compared to continuous daily dosing.[8]

Experimental Protocols
Phase I Clinical Trial (NCT02699749) Methodology

Study Design: This was a Phase I, open-label, multi-center, dose-escalation study in patients

with advanced nonhematologic tumors.[4][9]
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Patient Population: Patients aged ≥20 years with advanced solid tumors for whom no

effective standard treatment was available were enrolled.[1][3][5]

Dose Escalation: A Bayesian logistic regression model with overdose control was used to

guide dose escalation and estimate the MTD.[4][7]

Assessments: Safety and tolerability were the primary objectives. Secondary objectives

included characterization of pharmacokinetics, assessment of pharmacodynamic effects

(measuring phosphorylated MCM2 in skin biopsies), and evaluation of preliminary clinical

activity.[4]

Dose-Limiting Toxicity (DLT) Definition: DLTs were defined as specific treatment-related

adverse events occurring during the first cycle of treatment, including grade ≥3 hematologic

and non-hematologic toxicities.[4]

Preclinical Xenograft Study Methodology
Animal Models: Nude mice were subcutaneously inoculated with human cancer cells (e.g.,

COLO205) or patient-derived tumor fragments.[8]

Drug Administration: TAK-931 was administered orally at the specified doses and schedules

once tumors reached a predetermined volume.[8]

Efficacy Assessment: Tumor volumes were measured regularly, and the percentage of tumor

growth inhibition (%TGI) was calculated at the end of the treatment period.[8]

Pharmacodynamic Assessment: The expression of phosphorylated MCM2 (pMCM2), a direct

substrate of CDC7, was measured in tumor tissues at different time points after TAK-931

administration to confirm target engagement.[8]

Visualizations
TAK-931 Mechanism of Action and the CDC7 Signaling
Pathway
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Caption: Mechanism of TAK-931 inhibition of the CDC7 signaling pathway.

Experimental Workflow for Clinical Trial Dose Escalation
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Caption: Workflow for dose escalation in the Phase I clinical trial of TAK-931.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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